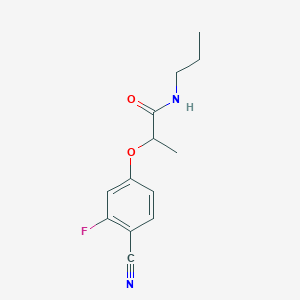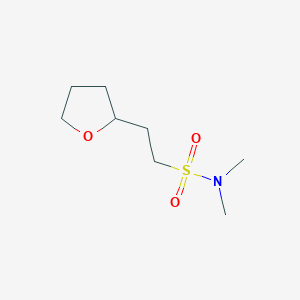
2,5-difluoro-4-methyl-N-prop-2-ynyl-N-(1,3-thiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-difluoro-4-methyl-N-prop-2-ynyl-N-(1,3-thiazol-2-yl)benzamide, also known as DFP-10917, is a small molecule inhibitor that has been developed as a potential anti-cancer agent. It belongs to the class of compounds known as benzamides, which have been shown to have anti-tumor activity in preclinical studies.
Wirkmechanismus
The mechanism of action of 2,5-difluoro-4-methyl-N-prop-2-ynyl-N-(1,3-thiazol-2-yl)benzamide is not fully understood, but it is thought to act by inhibiting the activity of the enzyme histone deacetylase (HDAC). HDACs are enzymes that regulate gene expression by removing acetyl groups from histone proteins, which can lead to the repression of tumor suppressor genes. Inhibition of HDAC activity by 2,5-difluoro-4-methyl-N-prop-2-ynyl-N-(1,3-thiazol-2-yl)benzamide may lead to the re-expression of these genes and the suppression of tumor growth.
Biochemical and Physiological Effects:
2,5-difluoro-4-methyl-N-prop-2-ynyl-N-(1,3-thiazol-2-yl)benzamide has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis. In addition, it has been shown to have anti-inflammatory effects and to modulate the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2,5-difluoro-4-methyl-N-prop-2-ynyl-N-(1,3-thiazol-2-yl)benzamide for lab experiments is its potency and specificity as an HDAC inhibitor. This makes it a useful tool for studying the role of HDACs in cancer and other diseases. However, one limitation of 2,5-difluoro-4-methyl-N-prop-2-ynyl-N-(1,3-thiazol-2-yl)benzamide is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for the development of 2,5-difluoro-4-methyl-N-prop-2-ynyl-N-(1,3-thiazol-2-yl)benzamide. One area of interest is the use of 2,5-difluoro-4-methyl-N-prop-2-ynyl-N-(1,3-thiazol-2-yl)benzamide in combination with other anti-cancer agents, such as immune checkpoint inhibitors. Another area of interest is the development of more soluble analogs of 2,5-difluoro-4-methyl-N-prop-2-ynyl-N-(1,3-thiazol-2-yl)benzamide, which could improve its pharmacokinetic properties and make it more suitable for in vivo use. Finally, there is interest in exploring the role of HDACs in other diseases, such as neurodegenerative disorders and inflammatory diseases, which could lead to the development of novel therapeutics.
In conclusion, 2,5-difluoro-4-methyl-N-prop-2-ynyl-N-(1,3-thiazol-2-yl)benzamide is a promising anti-cancer agent that has shown potent activity in preclinical studies. Its mechanism of action involves inhibition of HDAC activity, which can lead to the re-expression of tumor suppressor genes and the suppression of tumor growth. While there are limitations to its use in lab experiments, there are several potential future directions for its development as a therapeutic agent.
Synthesemethoden
The synthesis of 2,5-difluoro-4-methyl-N-prop-2-ynyl-N-(1,3-thiazol-2-yl)benzamide involves several steps, starting with the reaction of 2,5-difluoro-4-methylbenzoyl chloride with propargylamine to form the corresponding amide. This amide is then reacted with 2-mercaptothiazole to give the final product, 2,5-difluoro-4-methyl-N-prop-2-ynyl-N-(1,3-thiazol-2-yl)benzamide. The synthesis has been reported in the literature and has been optimized to produce high yields of pure compound.
Wissenschaftliche Forschungsanwendungen
2,5-difluoro-4-methyl-N-prop-2-ynyl-N-(1,3-thiazol-2-yl)benzamide has been studied extensively in preclinical models of cancer, including cell lines and animal models. It has been shown to have potent anti-tumor activity in a variety of cancer types, including breast, lung, and colon cancer. In addition, it has been shown to have synergistic effects with other anti-cancer agents, such as paclitaxel and cisplatin.
Eigenschaften
IUPAC Name |
2,5-difluoro-4-methyl-N-prop-2-ynyl-N-(1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2N2OS/c1-3-5-18(14-17-4-6-20-14)13(19)10-8-11(15)9(2)7-12(10)16/h1,4,6-8H,5H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQYUAOGRMRWGDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)C(=O)N(CC#C)C2=NC=CS2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6R)-4-[(2,4-difluorophenyl)methyl]-6-methylmorpholine-2-carboxamide](/img/structure/B7582894.png)

![1-[2-(Oxolan-2-yl)ethylsulfonyl]pyrrolidine](/img/structure/B7582925.png)

![1-[(5-Ethylthiophen-2-yl)methyl]-3-pyridazin-3-ylurea](/img/structure/B7582931.png)
![N-[(4-bromo-1-methylpyrrol-2-yl)methyl]-N-methyl-1,2-oxazole-3-carboxamide](/img/structure/B7582935.png)

![1-[2-(Oxolan-2-yl)ethylsulfonyl]piperidine](/img/structure/B7582949.png)
![6-Bicyclo[3.1.0]hexanyl-(3-propylpiperidin-1-yl)methanone](/img/structure/B7582964.png)
![1-[(3-Ethyl-1,2-oxazol-5-yl)methyl]-3-[(2-methylthiolan-2-yl)methyl]urea](/img/structure/B7582972.png)

![N-[3-(4-methyl-1,3-oxazol-2-yl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7583005.png)
![7-Methylsulfonyl-2-oxa-7-azaspiro[4.4]nonane](/img/structure/B7583012.png)
![(1-benzylcyclobutyl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone](/img/structure/B7583019.png)